

2-Chloro-4-fluoro-6-methylbenzaldehyde: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-6-methylbenzaldehyde

CAS No.: 1805524-36-0

Cat. No.: B1458813

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Executive Summary

2-Chloro-4-fluoro-6-methylbenzaldehyde (CAS 1805524-36-0) is a trisubstituted benzaldehyde derivative characterized by a specific 2,4,6-substitution pattern.^[1] This motif is highly valued in medicinal chemistry as a "scaffold locker," where the steric bulk of the ortho-chloro and ortho-methyl groups forces the aldehyde (and subsequent pharmacophores) out of planarity, often improving selectivity for kinase pockets or GPCRs.^[1]

This guide provides a validated synthetic workflow, safety protocols, and reaction logic for researchers utilizing this compound as a building block for heterocycle formation (e.g., quinolines, benzimidazoles).^[1]

Chemical Profile & Identification

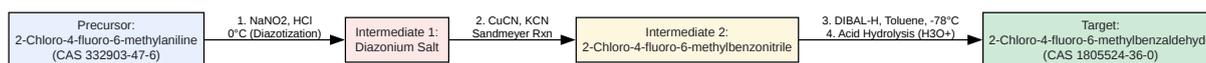
Property	Data
CAS Number	1805524-36-0
IUPAC Name	2-Chloro-4-fluoro-6-methylbenzaldehyde
Molecular Formula	C ₈ H ₆ ClFO
Molecular Weight	172.58 g/mol
SMILES	Cc1cc(F)cc(Cl)c1C=O
Appearance	Off-white to pale yellow solid (low melting)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Storage	Inert atmosphere (N ₂ /Ar), 2–8°C

Validated Synthesis Logic

Direct formylation of the parent toluene (3-chloro-5-fluorotoluene) often yields regioisomeric mixtures due to competing directing effects.[1] The most reliable, high-fidelity protocol utilizes 2-chloro-4-fluoro-6-methylaniline (CAS 332903-47-6) as the starting material.[1] This route guarantees the substitution pattern via a Sandmeyer reaction followed by nitrile reduction.

Diagram 1: Synthesis Workflow

The following flowchart illustrates the conversion of the aniline precursor to the target aldehyde.



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Caption: Step-wise synthesis from commercially available aniline to ensure regiochemical integrity.

Detailed Protocol

Step 1: Sandmeyer Cyanation (Formation of Nitrile)[1]

- Reagents: 2-Chloro-4-fluoro-6-methylaniline (1.0 eq), NaNO₂, HCl (aq), CuCN, KCN.[1]
- Procedure:
 - Dissolve the aniline in concentrated HCl/water at 0°C.
 - Add aqueous NaNO₂ dropwise, maintaining temperature <5°C to form the diazonium salt.
 - Separately, prepare a solution of CuCN and KCN in water at 0°C.
 - Slowly add the diazonium solution to the CuCN mixture (Caution: HCN evolution possible; use scrubbers).
 - Warm to room temperature and then 50°C to drive nitrogen evolution.
 - Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄. Purify via silica flash chromatography.
- Checkpoint: Monitor IR for disappearance of NH₂ stretches and appearance of CN stretch (~2230 cm⁻¹).

Step 2: Nitrile Reduction to Aldehyde

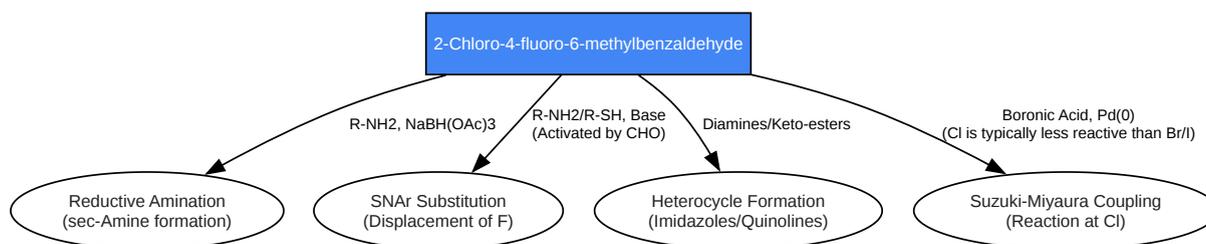
- Reagents: Nitrile intermediate, Diisobutylaluminum hydride (DIBAL-H, 1.0M in Toluene).[1]
- Procedure:
 - Dissolve the nitrile in anhydrous Toluene or DCM under Argon.
 - Cool to -78°C (Dry ice/acetone bath). This is critical to prevent over-reduction to the amine.
 - Add DIBAL-H (1.1 eq) dropwise over 30 mins.
 - Stir at -78°C for 2 hours.

- Quench: Slowly add methanol, then pour into saturated Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously until the emulsion breaks (may take hours).
- Isolation: Extract organic layer, dry, and concentrate.[1][2]
- Yield Expectation: 75–85% over two steps.

Reactivity & Applications

This aldehyde is a versatile electrophile. The presence of the fluorine atom para to the aldehyde and the chlorine ortho to it creates unique reactivity profiles.[1]

Diagram 2: Reactivity Map



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Caption: Primary reaction pathways. Note that the aldehyde group activates the Fluorine for SNAr.[1]

- SNAr (Nucleophilic Aromatic Substitution): The aldehyde group is electron-withdrawing, activating the para-fluorine toward displacement by amines or thiols.[1] This allows for the introduction of diverse side chains before or after manipulating the aldehyde.
- Scaffold Locking: In drug design, the 2-Cl and 6-Me groups create a "twisted" conformation relative to the phenyl ring.[1] This is often used to break planarity in biaryl systems (e.g., p38 kinase inhibitors), improving solubility and selectivity.[1]

Safety & Handling (SDS Summary)

- Hazards:
 - H315: Causes skin irritation.[3][4]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3][4]
- Precautions:
 - Handle in a fume hood.
 - Wear nitrile gloves and chemical safety goggles.
 - Emergency: In case of eye contact, rinse immediately with water for 15 minutes.[1]

References

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